Igmesine hydrochloride is a compound that has garnered attention due to its role as a sigma receptor ligand. Sigma receptors are a class of proteins that are implicated in several physiological processes, and ligands that target these receptors have potential therapeutic applications. Igmesine, in particular, has been studied for its effects on intestinal secretion and its potential as an antidepressant, indicating a diverse range of possible clinical applications.
Igmesine has been shown to inhibit prostaglandin E2 (PGE2)-induced jejunal secretion in healthy volunteers, which suggests its potential utility in treating conditions characterized by excessive intestinal fluid secretion, such as chronic diarrhea. A study demonstrated that a 200 mg dose of igmesine could suppress the effects of PGE2 on water and electrolyte movement in the intestines, an effect that persisted for at least three hours after administration. This finding indicates that igmesine could be evaluated for use in managing diarrheal diseases1.
Further research into igmesine's antisecretory properties has revealed its ability to inhibit secretion induced by cholera toxin and Escherichia coli enterotoxins in a rat model. The study found that igmesine, administered intravenously, was effective in reducing water and electrolyte secretion caused by these toxins, which are known to activate enteric nerves. Notably, igmesine was also capable of reducing established cholera toxin-induced secretion, highlighting its potential as a therapeutic agent for enterotoxigenic diarrheas2.
In the field of neuropharmacology, igmesine has been investigated for its potential antidepressant properties. The compound's selectivity for sigma(1) receptors and its neurochemical effects, such as the reduction in beta-adrenergic receptor density and tyrosine hydroxylase activity, suggest a unique profile that could be beneficial in treating depression. Although the precise mechanisms by which igmesine exerts its antidepressant effects are not fully understood, its lack of significant activity on monoamine oxidase and monoamine uptake indicates that it may offer a novel approach to depression therapy3.
Igmesine hydrochloride, known chemically as (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine; hydrochloride, is classified as a selective sigma receptor ligand. It primarily targets sigma-1 receptors, which are implicated in various neuroprotective and antidepressant effects. The compound is derived from the synthesis of racemic igmesine, which involves the alkylation of 2-phenylbutyric acid with cinnamyl bromide using butyllithium in tetrahydrofuran as a solvent .
The synthesis of igmesine hydrochloride involves several key steps:
Igmesine hydrochloride participates in various chemical reactions:
Igmesine hydrochloride functions primarily as a sigma receptor agonist:
Igmesine hydrochloride exhibits several noteworthy physical and chemical properties:
Igmesine hydrochloride has significant potential in various scientific applications:
Igmesine hydrochloride (chemical name: (R)-(+)-N-Cyclopropylmethyl-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl)benzenemethanamine hydrochloride) is a synthetic compound with the molecular formula C₂₃H₂₉N·HCl and a molecular weight of 355.94 g/mol [3] [9]. Its structure features a diphenylhexenyl backbone with distinct pharmacophoric elements: a cyclopropylmethyl group, a tertiary amine, and a trans-configured styryl moiety (Figure 1). The (R)-(+)-enantiomer exhibits biological activity, emphasizing the significance of stereochemistry in its pharmacological function [3] [6].
The synthesis typically involves a multi-step sequence:
Table 1: Physicochemical Properties of Igmesine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₉N·HCl |
Molecular Weight | 355.94 g/mol |
Purity | ≥98% (HPLC) |
Solubility | 50 mM in dimethyl sulfoxide (DMSO) |
Storage Conditions | -20°C |
CAS Number | 130152-35-1 |
Igmesine hydrochloride binds with high affinity and selectivity to sigma-1 receptors (σ1R), demonstrated by a dissociation constant (KD) of 19.1 nM in rat brain membranes [1] [3] [9]. Functional assays reveal potent inhibition of N-methyl-D-aspartate (NMDA)-induced cyclic guanosine monophosphate (cGMP) elevation (half-maximal inhibitory concentration (IC50) ≈ 100 nM), indicating modulation of glutamatergic signaling [3] [10]. This occurs via σ1R-dependent chaperoning of inositol trisphosphate (IP3) receptors, regulating endoplasmic reticulum-to-mitochondria calcium flux and neuronal excitability [4] [10].
Neurobiological Implications:
Table 2: Pharmacodynamic Profile of Igmesine Hydrochloride
Parameter | Value | Assay System |
---|---|---|
σ1R Binding Affinity (KD) | 19.1 nM | Rat brain membranes |
σ1R Functional IC50 | ~100 nM | NMDA-induced cGMP |
σ2R Selectivity | IC50 > 1000 nM | Radioligand competition |
5-HT Uptake Inhibition | Weak (IC50 > 10 µM) | Synaptosomal assay |
Limited pharmacokinetic data are available for igmesine hydrochloride, as clinical development was halted after phase III trials [1] [6]. Preclinical studies indicate:
Research Gaps: Human absorption and elimination half-lives are uncharacterized, reflecting the compound’s discontinued development [1] [6].
Sigma receptors comprise two subtypes: σ1R (cloned, 223 amino acids) and σ2R (uncloned, ~18–22 kDa). Igmesine hydrochloride exhibits >50-fold selectivity for σ1R (KD = 19.1 nM) over σ2R (inhibitory concentration (IC50) > 1000 nM) [3] [9] [10].
Functional Distinctions:
Pharmacological Implications:The σ1R selectivity underpins igmesine’s antidepressant-like actions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7